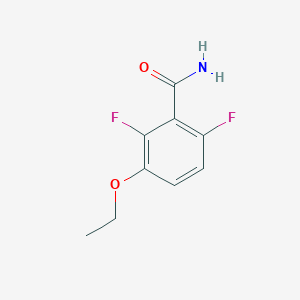

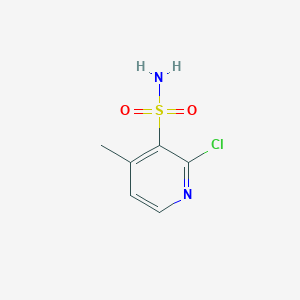

2-Chloro-4-methylpyridine-3-sulfonamide

Vue d'ensemble

Description

Applications De Recherche Scientifique

Complexation and Biological Potential

Tosylated 4-aminopyridine, a derivative of sulfonylated compounds, is utilized in complexation with Ni(II) and Fe(II) ions, increasing the biological and catalytic potential of the ligand in pharmaceutical and chemical industries. The synthesized complexes are characterized by various spectroscopic methods, indicating the sulfonamide derivative acts as a neutral ligand towards Ni(II) and Fe(II), and the coordination frequency bands suggest electron transfer from the ligand to the metals' d-orbitals (Orie, Duru, & Ngochindo, 2021).

Antibacterial Agent Transformation

Sulfamethoxazole (SMX), a sulfonamide antibacterial, is transformed significantly during disinfection of municipal wastewaters and affected drinking waters with free chlorine residuals. The reaction kinetics and the transformation products of SMX when reacting with free chlorine are studied, demonstrating rapid direct reactions and providing insights into the fate of sulfonamides in water treatment processes (Dodd & Huang, 2004).

Sulfonamide Chlorination and Oxidation

The chlorination of various sulfonamides by free chlorine, including sulfamethoxazole, sulfapyridine, and others, is investigated to identify the main chlorination by-products. The study contributes to understanding the sulfonamides' transformation in waste water treatment plants (WWTP) and water treatment plants (WTP), as well as their fate and transport in the aquatic environment (Gaffney, Cardoso, Benoliel, & Almeida, 2016).

Synthesis and Characterization of Sulfonamide Derivatives

The synthesis and characterization of novel sulfonamide derivatives are explored due to their potential as inhibitors of human carbonic anhydrases, which are involved in various biochemical processes. The presence of heterocyclic systems in the structure of sulfonamides enhances their ability to bind to active sites of carbonic anhydrases and inhibit their activity. This research contributes to the development of approaches for preparing sulfonamides of polynuclear heterocyclic compounds, which hold great scientific interest (Komshina et al., 2020).

Structural Analysis of Sulfonamide Isomers

The structures of three isomeric 4-(methylphenylamino)pyridine-3-sulfonamides are analyzed, focusing on their hydrogen-bonding arrangements. This structural analysis provides insights into the conformation and supramolecular structures of these isomers, which are conserved by intramolecular N-H...O hydrogen bonds and a C-H...O interaction, leading to the formation of layer structures (Hulita et al., 2005).

Propriétés

IUPAC Name |

2-chloro-4-methylpyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2S/c1-4-2-3-9-6(7)5(4)12(8,10)11/h2-3H,1H3,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVCNSTDKXZPMFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-methylpyridine-3-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Tert-butyloxycarbonylaminomethyl-5-phenyl-[1,3,4]oxadiazole](/img/structure/B1398597.png)

![2-(2-{2-Chloro-3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-1,3,3-trimethyl-3H-indol-1-ium 4-methylbenzene-1-sulfonate](/img/structure/B1398600.png)

![Ethyl 1-[6-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B1398601.png)

![2-Tert-butyloxycarbonylaminomethyl-5-(4-chlorophenyl)-[1,3,4]oxadiazole](/img/structure/B1398609.png)

![(5-M-Tolyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester](/img/structure/B1398613.png)